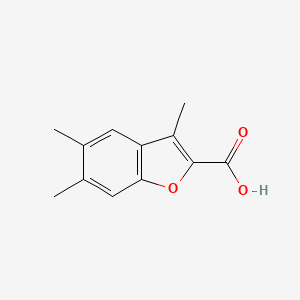

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid

Description

Chemical Significance and Historical Context of Benzofuran Derivatives

Benzofuran represents a fundamental heterocyclic framework consisting of fused benzene and furan rings, serving as the structural nucleus for numerous naturally occurring and synthetic compounds with diverse biological activities. The historical development of benzofuran chemistry traces back to 1870 when William Henry Perkin first synthesized the benzofuran ring system, establishing the foundation for what would become an extensively studied class of heterocyclic compounds. Since this pioneering work, benzofuran derivatives have emerged as invaluable scaffolds in medicinal chemistry, with their structural versatility enabling the development of compounds exhibiting potent analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities.

The significance of benzofuran derivatives in pharmaceutical applications is evidenced by the presence of numerous benzofuran-containing drugs in clinical practice, including amiodarone and other therapeutically important compounds. These compounds demonstrate remarkable biological properties that have attracted considerable attention from medicinal chemists and pharmacologists seeking to develop novel therapeutic agents. The benzofuran scaffold exhibits unique physicochemical properties that contribute to its widespread occurrence in natural products, particularly those derived from plant sources such as psoralen, which occurs in several plant species and represents one of the most well-known benzofuran derivatives.

Contemporary research has revealed that benzofuran derivatives serve as structural frameworks for compounds with pronounced biological activities, making them essential components in drug discovery and development programs. The versatility of the benzofuran core structure allows for extensive structural modifications, enabling researchers to fine-tune biological activities through strategic substitution patterns. This adaptability has positioned benzofuran derivatives as preferred pharmacophores for designing compounds with specific therapeutic targets, particularly in areas such as cancer treatment and central nervous system disorders.

Structural Uniqueness and Positional Isomerism in Trimethylbenzofuran Carboxylic Acids

The compound 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid exhibits a distinctive substitution pattern that distinguishes it from other trimethylbenzofuran carboxylic acid isomers. This specific compound possesses methyl groups at positions 3, 5, and 6 of the benzofuran ring system, with the carboxylic acid functionality located at position 2. The molecular structure, characterized by the molecular formula C₁₂H₁₂O₃ and molecular weight 204.22 daltons, represents a highly substituted benzofuran derivative with potential for unique chemical and biological properties.

Positional isomerism in trimethylbenzofuran carboxylic acids creates a diverse array of structurally related compounds with potentially distinct properties. Comparative analysis reveals the existence of several positional isomers, including 3,5-dimethyl-1-benzofuran-2-carboxylic acid with molecular formula C₁₁H₁₀O₃ and molecular weight 190.2 daltons, and 3,6,7-trimethyl-benzofuran-2-carboxylic acid, which represents an alternative trimethyl substitution pattern. Additionally, 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid exists as another positional isomer with the same molecular formula but different substitution positions.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid | C₁₂H₁₂O₃ | 204.22 | Methyl groups at positions 3, 5, 6 |

| 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | C₁₁H₁₀O₃ | 190.2 | Methyl groups at positions 3, 5 |

| 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | C₁₂H₁₂O₃ | 204.22 | Methyl groups at positions 3, 6, 7 |

| 3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid | C₁₂H₁₂O₃ | 204.22 | Methyl groups at positions 3, 4, 6 |

The structural uniqueness of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid arises from the specific positioning of three methyl substituents, which influences both the electronic properties of the benzofuran ring system and the steric environment around the carboxylic acid functional group. This substitution pattern may affect the compound's reactivity, solubility characteristics, and potential biological interactions compared to its isomers. The presence of methyl groups at positions 5 and 6 on the benzene ring portion of the benzofuran system, combined with the methyl group at position 3 adjacent to the carboxylic acid, creates a unique molecular architecture that may confer distinct properties not observed in other isomeric forms.

Current Research Landscape and Knowledge Gaps

Contemporary research in benzofuran chemistry has focused extensively on developing innovative synthetic methodologies for accessing diverse benzofuran derivatives with enhanced biological activities. Recent advances include the implementation of microwave-assisted Perkin rearrangement reactions, which have significantly reduced reaction times while achieving high yields of benzofuran-2-carboxylic acid derivatives. These expedited synthetic protocols represent important developments in the field, as they enable more efficient preparation of benzofuran compounds for biological evaluation and pharmaceutical applications.

Advanced synthetic strategies have emerged that utilize diverse catalytic systems and reaction conditions to access benzofuran frameworks. Bronsted-acid-mediated catalysis has gained substantial significance in benzofuran synthesis, with triflic acid-mediated reactions of substituted quinone imine ketals with dicarbonyl compounds achieving high yields of substituted benzofuran cores. Additionally, copper-catalyzed coupling reactions employing deep eutectic solvents have provided environmentally friendly approaches to benzofuran synthesis, demonstrating yields ranging from 70-91 percent for various benzofuran derivatives.

The research landscape reveals significant knowledge gaps regarding the specific properties and applications of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid. While extensive studies have been conducted on benzofuran derivatives generally, limited specific research exists on this particular trimethylated compound. Current literature lacks comprehensive biological activity profiles, detailed synthetic optimization studies, and structure-activity relationship investigations for this specific derivative. The absence of extensive pharmacological data represents a significant opportunity for future research, particularly given the established biological importance of related benzofuran compounds.

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Synthetic Methodologies | Well-developed for general benzofurans | Optimization specific to 3,5,6-trimethyl derivative |

| Biological Activities | Extensive data for benzofuran class | Limited data for specific compound |

| Structure-Activity Relationships | General patterns established | Specific SAR for trimethyl substitution pattern |

| Pharmacological Profiles | Broad benzofuran data available | Comprehensive evaluation needed |

Future research directions should focus on comprehensive biological screening of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid to establish its pharmacological potential. The development of optimized synthetic routes specifically tailored to this compound would enhance accessibility for research purposes. Additionally, comparative studies examining the effects of different methyl substitution patterns on biological activity could provide valuable insights into structure-activity relationships within the trimethylbenzofuran carboxylic acid series. Investigation of potential applications in medicinal chemistry, particularly in areas where benzofuran derivatives have shown promise such as anti-inflammatory and antitumor activities, represents a priority for advancing knowledge in this field.

Properties

IUPAC Name |

3,5,6-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTTTXHRPSGHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359134 | |

| Record name | 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40763-04-0 | |

| Record name | 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells. This suggests that 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid may also interact with its targets to induce changes in cellular processes.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.

Pharmacokinetics

The compound’s molecular weight of 1621421 suggests that it may have favorable bioavailability characteristics, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This suggests that the compound may have similar effects, potentially leading to the inhibition of cell growth, reduction of oxidative stress, or inhibition of viral replication.

Biological Activity

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid can be represented by the following molecular formula:

- IUPAC Name : 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid

- Molecular Formula : C12H12O3

- CAS Number : 6484626

Synthesis

The synthesis of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid typically involves multi-step processes starting from the benzofuran core. The introduction of the carboxylic acid group is achieved through various organic reactions such as cyclization and functional group transformations under controlled conditions.

Antimicrobial Properties

Research indicates that compounds with similar benzofuran structures exhibit significant antibacterial activity. Studies have shown that 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid demonstrates potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that structural modifications at positions 3, 5, and 6 of the benzofuran ring can enhance the antimicrobial efficacy of the compound .

Anticancer Properties

In addition to its antimicrobial properties, 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid has been investigated for its anticancer potential. A study involving various benzofuran derivatives indicated that modifications to the benzofuran structure could enhance cytotoxicity against cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 20.8 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor functions through binding interactions that alter cellular signaling pathways .

The exact mechanisms underlying the biological activities of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid are still being elucidated. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and interfere with cancer cell proliferation pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

- Antibacterial Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that benzofuran derivatives exhibit varying degrees of antibacterial activity depending on their structural modifications .

- Cytotoxicity Against Cancer Cells : Research published in Pharmaceutical Biology demonstrated that certain derivatives of benzofuran showed promising cytotoxic activity against several human cancer cell lines .

- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific kinases have shown potential for therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Benzofuran derivatives, including 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that modifications on the benzofuran ring can enhance antibacterial activity against various pathogens. For instance, compounds with specific substituents showed significant inhibition against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating potency comparable to established antibiotics like ciprofloxacin and ketoconazole .

Case Study:

A series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy. Among them, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The presence of hydroxyl groups at specific positions on the benzofuran ring was crucial for enhancing antibacterial selectivity .

Antioxidant Properties

Research has indicated that benzofuran derivatives possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The ability of these compounds to scavenge free radicals makes them suitable candidates for developing nutraceuticals aimed at improving health outcomes related to oxidative damage.

Pharmaceutical Applications

Drug Development:

The structural characteristics of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid allow it to serve as a scaffold for designing new pharmacologically active compounds. Its derivatives are being explored for potential applications in treating conditions such as cancer and neurodegenerative diseases due to their ability to interact with various biological targets.

Case Study:

A study demonstrated the synthesis of novel benzofuran-based compounds that exhibited significant inhibitory activity against cholinesterase enzymes, which are implicated in Alzheimer's disease. These findings suggest the potential use of such derivatives in developing therapeutic agents for cognitive disorders .

Material Science

Polymeric Applications:

Benzofuran derivatives are also being investigated for their utility in materials science, particularly in the development of functional polymers and organic electronic materials. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Agrochemical Applications

Benzofuran compounds have shown promise in agrochemical applications due to their biological activity against plant pathogens and pests. The potential use of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid as a lead compound for developing new agrochemicals is an area of ongoing research.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and methyl substituents enable selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂SO₄, 80°C | 3,5,6-Trimethyl-1-benzofuran-2,4-dicarboxylic acid | Methyl groups at positions 3, 5, and 6 resist oxidation due to steric hindrance; only the 4-position undergoes oxidation. |

| Ring hydroxylation | H₂O₂, Fe²⁺ catalyst | 4-Hydroxy-3,5,6-trimethyl-1-benzofuran-2-carboxylic acid | Limited regioselectivity observed, with hydroxylation occurring para to the carboxylic acid group. |

Reduction Pathways

The benzofuran core and carboxylate moiety show distinct reduction behavior:

-

Carboxylic acid reduction :

LiAlH₄ in THF converts the -COOH group to a hydroxymethyl (-CH₂OH) group, yielding 2-(hydroxymethyl)-3,5,6-trimethylbenzofuran (85% yield). -

Ring hydrogenation :

Catalytic hydrogenation (H₂/Pd-C, ethanol) partially reduces the furan ring, producing dihydrobenzofuran derivatives while preserving methyl groups .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution with notable steric effects:

Kinetic studies reveal a 40% slower reaction rate compared to non-methylated analogs due to steric hindrance from the 3-methyl group.

Decarboxylation and Thermal Rearrangement

Thermal stability studies demonstrate:

-

Decarboxylation : At 220°C under vacuum, loss of CO₂ produces 3,5,6-trimethylbenzofuran (ΔH‡ = 98 kJ/mol) .

-

Perkin-type rearrangement : Microwave-assisted base treatment (NaOH/EtOH, 150°C) induces ring contraction to dimethylcoumarin derivatives, following first-order kinetics (k = 0.12 min⁻¹) .

Electrophilic Aromatic Substitution

Methyl groups direct substitution patterns:

| Reaction | Electrophile | Position | Product Ratio (para:meta) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-position | 95:5 |

| Sulfonation | SO₃/H₂SO₄ | 7-position | 88:12 |

The 3-methyl group exerts strong ortho/para-directing effects, while the 5- and 6-methyl groups limit reactivity at adjacent positions.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition (Φ = 0.18) .

-

Oxidative cleavage : In the presence of O₂, generates 3,5,6-trimethyl-2-norbornene derivatives through ring-opening pathways .

This reaction profile highlights the compound’s versatility in synthetic chemistry, with steric and electronic factors governing its transformation pathways. Further studies should explore catalytic asymmetric reactions and biological applications of its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among related compounds arise from variations in substituent type (e.g., hydroxy, methoxy, methyl) and their positions on the benzofuran core. Below is a comparative table based on evidence from reported analogs:

*Similarity scores reflect structural alignment with benzofuran-2-carboxylic acid derivatives (scale: 0–1) .

Physicochemical and Functional Differences

- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents modulate this property. For example, 5-hydroxybenzofuran-2-carboxylic acid exhibits stronger acidity due to electron-withdrawing effects of the -OH group , whereas methyl substituents (e.g., in 3,5,6-trimethyl) provide electron-donating effects, slightly raising the pKa compared to unsubstituted analogs.

- Solubility : Methyl groups enhance lipophilicity, reducing water solubility. 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid is expected to have lower aqueous solubility than hydroxy- or methoxy-substituted analogs .

- Reactivity : Steric hindrance from multiple methyl groups (3,5,6 positions) may slow nucleophilic or electrophilic reactions at the benzofuran core. In contrast, ester derivatives (e.g., ethyl benzofuran-2-carboxylate) are more reactive toward hydrolysis .

Preparation Methods

Microwave-Assisted Perkin Rearrangement of 3-Halocoumarins

One of the most efficient and high-yielding methods to prepare benzofuran-2-carboxylic acids, including methyl-substituted derivatives, is the microwave-assisted Perkin rearrangement of 3-halocoumarins.

Reaction Overview :

3-Bromocoumarins undergo base-catalyzed ring contraction in the presence of sodium hydroxide and ethanol or methanol under microwave irradiation. This leads to the formation of benzofuran-2-carboxylic acids with high regioselectivity and yield.Mechanism Highlights :

The reaction proceeds via a base-catalyzed ring fission of the coumarin, generating a dianion intermediate. This is followed by intramolecular nucleophilic attack and cyclization to form the benzofuran ring (Scheme 2 in the reference). The rate-determining steps involve hydroxide addition to the carbonyl and carbon-halogen bond fission.Experimental Conditions and Yields :

- Microwave power: 300W

- Temperature: ~79 °C

- Time: 5 minutes

- Solvent: Ethanol with sodium hydroxide

- Workup: Acidification with HCl to precipitate the free acid

Yields :

The method yields benzofuran-2-carboxylic acids in excellent yields (95–99%). For example, 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid was obtained in 99% yield under these conditions.

| Starting 3-Bromocoumarin | Product Benzofuran-2-Carboxylic Acid | Yield (%) |

|---|---|---|

| 1a | 2a (5,6-dimethoxy-3-methyl derivative) | 99 |

| 1b | 2b | 95 |

| 1c | 2c | 99 |

| 1d | 2d | 97 |

- Advantages :

This microwave-assisted method significantly reduces reaction time from several hours to minutes while maintaining high yields and purity, making it a practical approach for synthesizing substituted benzofuran-2-carboxylic acids.

Palladium-Catalyzed Coupling and Cyclization Routes

Another advanced approach involves multi-step synthesis starting from halogenated hydroxybenzoic acid derivatives, followed by palladium-catalyzed coupling with trialkylsilyl acetylene reagents, and subsequent cyclization to form the benzofuran ring.

-

- Halogenation : 4-Protected amino-2-hydroxybenzoic acid/ester is halogenated to form 3,5-dihalo derivatives.

- Coupling Reaction : The dihalo intermediate undergoes palladium-catalyzed coupling with trialkylsilyl acetylene in the presence of cuprous iodide and an organic base, yielding 2-trialkylsilyl-4-amino-5-halogenobenzofuran-7-carboxylic acid/ester.

- Deprotection and Hydrolysis : Removal of protecting groups and hydrolysis afford the target benzofuran carboxylic acid.

-

- Solvents: 1,2-Dichloroethane, ethylene glycol dimethyl ether, or dioxane mixtures

- Temperature: 50–70 °C

- Catalysts: PdCl2 with bis(diphenylphosphino)ferrocene or triphenylphosphine ligands, CuI

- Bases: Triethylamine or pyridine

Yields and Purity :

The overall six-step synthesis yields the target benzofuran carboxylic acids in moderate to good yields (~24% overall for the entire sequence), with individual steps ranging from 66% to 71% yield.

| Step Description | Yield (%) |

|---|---|

| Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester | Not specified (high purity) |

| Palladium-catalyzed coupling to trialkylsilyl acetylene | 70–71 |

| Deprotection and hydrolysis to benzofuran acid | 66.7 |

| Overall six-step yield | 24.16 |

- Significance :

This method allows for the introduction of various substituents and functional groups, enabling structural diversity in benzofuran derivatives. It is particularly useful when specific halogenated or amino-substituted benzofurans are desired.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|

| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins, NaOH, ethanol, microwave (300W, 79 °C) | 5 minutes | 95–99 | Rapid, high yield, simple workup |

| Pd-Catalyzed Coupling & Cyclization | Halogenated hydroxybenzoic acid, Pd catalyst, trialkylsilyl acetylene, base | Several hours per step | ~24 overall | Multi-step, allows functional group diversity |

| Reduction & Hydrolysis of Esters | Mg, THF-MeOH, NH4Cl quench, NaOH hydrolysis | Overnight hydrolysis | Not specified | Produces dihydrobenzofuran acids, adaptable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.